molecular formula C9H8N2O2 B3147502 5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one CAS No. 62501-39-7

5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one

Cat. No.: B3147502
CAS No.: 62501-39-7
M. Wt: 176.17 g/mol
InChI Key: RUWHMZIBEYGMPG-UHFFFAOYSA-N
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Description

5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound with the molecular formula C9H8N2O2 It is characterized by a five-membered ring containing nitrogen and oxygen atoms, making it part of the oxadiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl oxalate, followed by cyclization under acidic conditions. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxadiazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl and oxadiazine derivatives.

Scientific Research Applications

5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antitumor and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dihydro-5-phenyl-2H-1,3,4-oxadiazin-2-one
  • 5-phenyl-1,3,4-oxadiazole-2-thiol
  • 5-phenyl-1,3,4-oxadiazole-2-amine

Uniqueness

5-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

5-phenyl-3,6-dihydro-1,3,4-oxadiazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9-11-10-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWHMZIBEYGMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069573
Record name 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62501-39-7
Record name 3,6-Dihydro-5-phenyl-2H-1,3,4-oxadiazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62501-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062501397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dihydro-5-phenyl-2H-1,3,4-oxadiazin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one
Reactant of Route 2
5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one
Reactant of Route 3
5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one
Reactant of Route 4
5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one
Reactant of Route 5
5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one
Reactant of Route 6
5-phenyl-3,6-dihydro-2h-1,3,4-oxadiazin-2-one

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